tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1803589-72-1
VCID: VC2604873
InChI: InChI=1S/C10H20N2O2.ClH/c1-9(2,3)14-8(13)12-10(4-5-10)6-7-11;/h4-7,11H2,1-3H3,(H,12,13);1H
SMILES: CC(C)(C)OC(=O)NC1(CC1)CCN.Cl
Molecular Formula: C10H21ClN2O2
Molecular Weight: 236.74 g/mol

tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride

CAS No.: 1803589-72-1

Cat. No.: VC2604873

Molecular Formula: C10H21ClN2O2

Molecular Weight: 236.74 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride - 1803589-72-1

Specification

CAS No. 1803589-72-1
Molecular Formula C10H21ClN2O2
Molecular Weight 236.74 g/mol
IUPAC Name tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate;hydrochloride
Standard InChI InChI=1S/C10H20N2O2.ClH/c1-9(2,3)14-8(13)12-10(4-5-10)6-7-11;/h4-7,11H2,1-3H3,(H,12,13);1H
Standard InChI Key FPOKZSKSZIPPNW-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1(CC1)CCN.Cl
Canonical SMILES CC(C)(C)OC(=O)NC1(CC1)CCN.Cl

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

Tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride is definitively identified by its CAS Registry Number 1803589-72-1 . This salt form is derived from the parent compound tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate (CAS: 753023-60-8), which has a molecular formula of C₁₀H₂₀N₂O₂ and a molecular weight of 200.28 g/mol . The hydrochloride salt formation occurs at the terminal amine group, which alters its solubility and stability profile while maintaining the core structure of the molecule.

Structural Elements

The compound incorporates several key structural features that define its chemical behavior:

  • A cyclopropyl ring functioning as a conformationally restricted core

  • A tert-butyloxycarbonyl (Boc) protecting group attached to one nitrogen

  • An aminoethyl chain extending from the cyclopropyl ring

  • A hydrochloride salt formation at the terminal amine

The IUPAC name for the parent compound (before salt formation) is tert-butyl (1-(2-aminoethyl)cyclopropyl)carbamate, which can be represented by the SMILES notation O=C(OC(C)(C)C)NC1(CCN)CC1 . The hydrochloride salt modifies this structure through protonation of the primary amine.

Physical and Chemical Properties

General Properties

While comprehensive physical property data specifically for the hydrochloride salt is limited in the search results, the compound would be expected to exhibit enhanced water solubility compared to its free base form due to the ionic nature of the hydrochloride salt. The parent compound has a formula weight of 200.28 g/mol, while the hydrochloride salt would have an increased molecular weight due to the addition of HCl .

Structural Significance

The structural elements of tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride confer specific chemical behaviors:

  • The tert-butyl carbamate (Boc) group serves as an effective protecting group for one nitrogen, stabilizing it against various reaction conditions while allowing selective chemistry at the terminal amine.

  • The cyclopropyl ring introduces conformational constraints that may influence the compound's binding properties and reactivity patterns.

  • The aminoethyl chain provides a flexible linker with a terminal functional group for further modifications.

  • The hydrochloride salt formation enhances stability and solubility in aqueous environments.

Synthesis and Preparation Methods

Comparable Synthetic Routes

Related compounds provide insight into potential synthetic pathways. For example, the synthesis of N-Boc-ethylenediamine derivatives often involves:

  • Protection of one amine group using di-tert-butyl dicarbonate

  • Introduction of the cyclopropyl moiety through appropriate functionalizations

  • Hydrochloride salt formation through treatment with HCl in an appropriate solvent

The formation of similar tert-butyl carbamates has been documented under reaction conditions involving triethylamine as a base in solvents such as dimethyl sulfoxide (DMSO), often conducted at moderate temperatures (around 40°C) under inert atmosphere conditions .

Salt Formation

The conversion of the parent compound to its hydrochloride salt typically involves:

  • Dissolution of the free base in an appropriate organic solvent

  • Treatment with a solution of hydrogen chloride (commonly in diethyl ether or dioxane)

  • Isolation of the precipitated salt by filtration or solvent evaporation

Applications in Chemical Research and Industry

Role in Organic Synthesis

Tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride serves important functions in synthetic organic chemistry:

  • As a building block in the synthesis of more complex molecules, particularly those containing cyclopropane rings

  • In the preparation of pharmaceutically relevant compounds where the cyclopropyl moiety provides conformational rigidity

  • As an intermediate in multi-step synthesis where differential protection of amine groups is required

The tert-butyl carbamate protection strategy is particularly valuable as it can be selectively cleaved under acidic conditions while leaving other functional groups intact.

Applications in Medicinal Chemistry

The compound has potential applications in medicinal chemistry and drug development:

  • As a precursor for bioactive molecules targeting various therapeutic areas

  • In the design of conformationally restricted analogs of biologically active compounds

  • For structure-activity relationship studies where the cyclopropyl ring provides a defined spatial arrangement of functional groups

Comparative Analysis with Related Compounds

Structural Analogs

Several compounds share structural similarities with tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride, including:

CompoundStructural DifferencesPotential Impact on Properties
tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate (free base)Lacks the hydrochloride salt formationLower water solubility, different crystallization properties
tert-butyl (1-(aminomethyl)cyclopropyl)carbamateShorter carbon chain between cyclopropyl ring and amineAltered flexibility and binding properties
tert-butyl N-(2-amino-1-cyclopropylethyl)carbamateDifferent attachment point of the aminoethyl chainModified spatial arrangement and reactivity
tert-butyl 2-aminoethylcarbamateLacks the cyclopropyl ringMore conformational flexibility, different reactivity profile

Uniqueness of the Hydrochloride Salt

The hydrochloride salt form offers distinct advantages:

  • Enhanced stability during storage compared to the free base

  • Improved water solubility for biological testing and formulation

  • More predictable physicochemical properties for analytical purposes

  • Potentially different crystallization behavior allowing for improved purification

Analytical Characterization

Chromatographic Behavior

The compound would likely exhibit characteristic retention behavior in various chromatographic systems, influenced by:

  • The lipophilic tert-butyl group

  • The polar, ionizable amine hydrochloride

  • The hydrogen-bonding capabilities of the carbamate functionality

Current Research Trends and Future Directions

Research Applications

Current research involving tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride and similar compounds includes:

  • Development of new synthetic methodologies for the efficient preparation of cyclopropane-containing compounds

  • Exploration of structure-activity relationships in various biological targets

  • Investigation of the compound's potential as a building block in combinatorial chemistry

Emerging Applications

Potential future applications may include:

  • Use in the development of peptidomimetics where the cyclopropyl ring provides conformational constraints

  • Application in the synthesis of targeted drug delivery systems

  • Exploration as a component in materials science for specialized polymer synthesis

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